Pneumadin, rat, is a biologically active decapeptide originally isolated from the lungs of mammals. This compound is recognized for its significant role in stimulating the release of arginine-vasopressin, a hormone that is crucial for regulating water balance in the body. The antidiuretic effect of pneumadin is particularly pronounced in animals possessing a functional arginine-vasopressin system. The molecular formula of pneumadin, rat is with a molecular weight of approximately 1047.18 g/mol .
Pneumadin was first identified in mammalian lungs and has been classified as a decapeptide due to its composition of ten amino acids. It is categorized under peptides that influence hormonal regulation, specifically those affecting the hypothalamic-pituitary axis and fluid balance in biological systems .
The synthesis of pneumadin, rat is primarily accomplished through solid-phase peptide synthesis. This method involves the following steps:
The process typically requires careful control of reaction conditions to ensure high purity and yield of the final product.
The solid-phase synthesis allows for the precise manipulation of the peptide sequence, which is essential for studying structure-activity relationships within this compound. The final product is often lyophilized to produce a stable powder form suitable for research applications .
Pneumadin, rat participates in various chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents used, highlighting the versatility of pneumadin in synthetic chemistry .
The mechanism through which pneumadin exerts its effects involves:
This sequence illustrates how pneumadin plays a critical role in maintaining fluid balance within biological systems .
Pneumadin, rat typically appears as a lyophilized powder with high purity (>95%). It should be stored at -20°C for optimal stability over extended periods .
These properties are essential for its application in laboratory settings and research studies .
Pneumadin, rat has diverse applications in scientific research:
Pneumadin (PNM) was first isolated and characterized from mammalian lung tissue in the mid-1990s through a systematic approach combining peptide extraction, chromatographic separation, and bioactivity screening. The discovery emerged from investigations into lung-derived peptides with potential endocrine regulatory functions, particularly those influencing fluid and electrolyte balance. Researchers homogenized rat lung tissue and subjected the extracts to multiple purification steps, including gel filtration chromatography and reverse-phase high-performance liquid chromatography (HPLC), monitoring fractions for biological activity using an antidiuretic bioassay in water-loaded rats. This meticulous process led to the identification of a novel decapeptide with potent antidiuretic properties, subsequently named pneumadin to reflect its pulmonary origin and functional activity [1] [8].
The isolation of pneumadin represented a significant advancement in understanding the lung's role beyond respiration, revealing it as an endocrine organ capable of producing biologically active peptides with systemic effects. Early characterization studies demonstrated that pneumadin administration elicited a rapid and significant reduction in urine output in experimental models, distinguishing it from other known antidiuretic hormones. This bioactivity profile prompted further investigation into its mechanism of action and physiological significance, establishing pneumadin as a novel regulatory peptide in mammalian systems [8].
Table 1: Tissue Distribution of Pneumadin Immunoreactivity in Rats
Tissue | Relative Concentration | Primary Localization |
---|---|---|
Lung | High | Pulmonary neuroendocrine cells |
Prostate | High | Epithelial cells |
Seminal Vesicles | Moderate | Glandular epithelium |
Brain | Low | Undetermined |
Kidney | Low | Undetermined |
Structural analysis revealed pneumadin as a linear decapeptide with the amino acid sequence H-Ala-Pro-Val-Ala-Val-Gly-Pro-Gly-Arg-Phe-OH (APVAVGPGRF) in rats. This primary structure was determined through a combination of Edman degradation sequencing and mass spectrometry analysis of the purified native peptide. The peptide's molecular weight was established as approximately 969.1 Da, with its relatively compact size facilitating rapid distribution and clearance from the circulation [8].
Comparative studies between rat and human pneumadin revealed significant species-specific variation. While the rat decapeptide consists of 10 amino acids, the human ortholog was identified as an octapeptide with the sequence H-Ala-Pro-Val-Ser-Val-Gly-Pro-Arg-OH (APVSVGPR). This structural difference results in a molecular weight of approximately 726.8 Da for the human peptide. The most notable differences include the absence of two C-terminal residues (Gly and Phe) in human pneumadin and the substitution of alanine with serine at position 4. These structural variations suggest potential functional differences between species, though both peptides exhibit similar antidiuretic activity [8].
The structural integrity of pneumadin proved essential for its biological activity, as demonstrated by the loss of function upon enzymatic digestion or chemical modification. Interestingly, researchers observed that synthetic rat pneumadin incubated in plasma underwent biochemical modification, as evidenced by altered retention time on reverse-phase HPLC. However, this modification did not involve proteolytic cleavage, suggesting a potential post-translational alteration that might influence its stability or activity in the circulation [8].
Table 2: Structural Comparison of Rat and Human Pneumadin
Characteristic | Rat Pneumadin | Human Pneumadin |
---|---|---|
Sequence | APVAVGPGRF | APVSVGPR |
Length | 10 amino acids | 8 amino acids |
Molecular Weight | 969.1 Da | 726.8 Da |
Position 4 Residue | Alanine | Serine |
C-terminal Residues | -Gly-Arg-Phe | -Pro-Arg |
Antidiuretic Activity | Present | Present |
Initial pharmacological investigations established a direct functional link between pneumadin and arginine-vasopressin (AVP) regulation. Intravenous administration of synthetic rat pneumadin (5 nmol) in water-loaded rats produced a rapid and significant antidiuresis, with urine flow decreasing by approximately 60% within 15-30 minutes post-injection. This reduction in urine output was accompanied by decreased excretion of sodium and chloride ions, suggesting effects on renal tubular function beyond water reabsorption. Importantly, pneumadin administration did not significantly alter cardiovascular parameters including mean arterial pressure, right atrial pressure, or heart rate, indicating specificity for renal water handling rather than generalized cardiovascular effects [8].
Mechanistic studies revealed that pneumadin's antidiuretic effect was mediated through the AVP system. Administration of 20 nmol pneumadin to non-water-loaded rats caused a significant elevation in circulating AVP levels within 10 minutes, as measured by radioimmunoassay. This AVP surge preceded the antidiuretic response, suggesting pneumadin acts upstream of AVP release. The critical dependence on AVP was definitively established using the Brattleboro rat model, which genetically lacks functional AVP production. In these AVP-deficient animals, pneumadin administration failed to elicit any antidiuretic response, confirming that pneumadin requires an intact AVP system for its physiological activity [8].
Further investigations demonstrated that pneumadin administration also increased circulating atrial natriuretic peptide (ANP) levels without significantly altering aldosterone concentrations or plasma renin activity. This pattern of neuroendocrine modulation suggested a complex interplay between pneumadin and multiple hormonal systems regulating fluid balance. Pharmacokinetic analysis using radiolabeled pneumadin revealed rapid clearance from circulation (t1/2β ≈ 480 seconds), consistent with many biologically active peptides, and explained the transient nature of its effects [8].
Table 3: Physiological Effects of Pneumadin Administration in Rats
Parameter | Effect | Time Course | AVP-Dependence |
---|---|---|---|
Urine Flow | ↓ 60% | Peak at 15-30 min | Yes |
Na+ Excretion | ↓ 40-50% | Parallels diuresis | Yes |
Cl- Excretion | ↓ 40-50% | Parallels diuresis | Yes |
Plasma AVP | ↑ 2-3 fold | Peak at 10 min | N/A |
Plasma ANP | ↑ 30-40% | Within 15 min | Partial |
Mean Arterial Pressure | No change | - | No |
Heart Rate | No change | - | No |
Beyond its initial identification in lung tissue, pneumadin was subsequently detected in the rat male reproductive system using sensitive radioimmunoassay techniques. The ventral prostate exhibited particularly high concentrations of pneumadin immunoreactivity, localized specifically to the epithelial cells through immunocytochemistry. This extra-pulmonary distribution suggested additional physiological roles beyond pulmonary-endocrine functions [4].
The prostate pneumadin content demonstrated significant hormonal regulation. Orchidectomy resulted in marked reductions in both prostate weight and pneumadin concentration, while testosterone replacement therapy prevented these effects. This regulatory pattern established pneumadin as an androgen-dependent peptide in prostatic tissue. Interestingly, estrogen administration to intact rats caused prostate atrophy without altering pneumadin concentration, indicating that pneumadin expression persists independently of glandular size. These findings suggested that pneumadin might participate in testosterone-dependent secretory functions of the prostate rather than serving as a growth factor for the gland itself [4].
The functional significance of prostatic pneumadin remains an area of ongoing investigation, with potential implications for understanding androgen-regulated pathways in accessory sex glands. The epithelial localization suggests possible roles in regulating prostatic secretions or influencing the composition of seminal fluid, though direct evidence for these functions requires further experimental validation [4].
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6